2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Overview
Description
2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O6. It is a benzamide derivative characterized by the presence of methoxy and nitro functional groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy groups can be demethylated using reagents such as boron tribromide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: 2,4-dimethoxy-N-(2-amino-5-nitrophenyl)benzamide.
Reduction: 2,4-dihydroxy-N-(2-methoxy-5-nitrophenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of methoxy and nitro groups allows the compound to form hydrogen bonds and other interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but with different substitution pattern on the benzene ring.
2,4-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure but with a different position of the nitro group.
Uniqueness
2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of methoxy and nitro groups in this particular arrangement provides distinct properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-5-6-12(15(9-11)24-3)16(19)17-13-8-10(18(20)21)4-7-14(13)23-2/h4-9H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFHQILEEGJYHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229961 | |
Record name | 2,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330215-67-3 | |
Record name | 2,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330215-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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